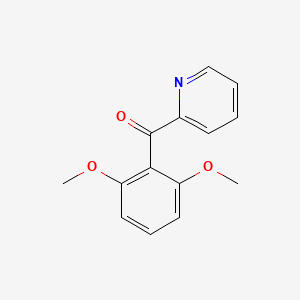

2-(2,6-Dimethoxybenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,6-Dimethoxybenzoyl)pyridine is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a pyridine ring attached to a benzoyl group that is substituted with two methoxy groups at the 2 and 6 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxybenzoyl)pyridine typically involves the reaction of 2,6-dimethoxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure the compound is produced efficiently and in large quantities.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-Dimethoxybenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoyl group can be reduced to a hydroxyl group, forming 2-(2,6-dimethoxyphenyl)pyridine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(2,6-Diformylbenzoyl)pyridine or 2-(2,6-Dicarboxybenzoyl)pyridine.

Reduction: 2-(2,6-Dimethoxyphenyl)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(2,6-Dimethoxybenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mécanisme D'action

The mechanism of action of 2-(2,6-Dimethoxybenzoyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The benzoyl group can undergo various chemical transformations, allowing the compound to act as a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,5-Dimethoxybenzoyl)pyridine: Similar structure but with methoxy groups at the 2 and 5 positions.

2-(3,4-Dimethoxybenzoyl)pyridine: Methoxy groups at the 3 and 4 positions.

2-(2,4-Dimethoxybenzoyl)pyridine: Methoxy groups at the 2 and 4 positions.

Uniqueness

2-(2,6-Dimethoxybenzoyl)pyridine is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .

Activité Biologique

2-(2,6-Dimethoxybenzoyl)pyridine is an organic compound with the molecular formula C₁₄H₁₃NO₃, characterized by a pyridine ring linked to a benzoyl group with two methoxy substituents at the 2 and 6 positions. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

The biological activity of this compound is largely attributed to its interactions with various enzymes and proteins. It is known to influence multiple biochemical pathways:

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The nature of these interactions can lead to either inhibition or activation of enzyme activity, thereby affecting metabolic pathways.

- Cell Signaling : It modulates cell signaling pathways, particularly the MAPK/ERK pathway, which is vital for cell growth and differentiation. This modulation can result in significant changes in gene expression and cellular metabolism.

- Molecular Binding : The compound can bind to biomolecules such as enzymes and receptors, altering their activity. It may inhibit enzymes by occupying the active site or enhance their activity through conformational changes.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may share these therapeutic potentials.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its efficacy against cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy :

Bacterial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL) Staphylococcus aureus 12.5 Amoxicillin 10 Escherichia coli 25 Ciprofloxacin 20 Pseudomonas aeruginosa 15 Gentamicin 12 -

Anti-inflammatory Studies :

- In vitro studies revealed that derivatives of similar compounds exhibited significant inhibition of pro-inflammatory cytokines. This suggests that this compound may also reduce inflammation in cellular models.

- Anticancer Activity :

Propriétés

IUPAC Name |

(2,6-dimethoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-11-7-5-8-12(18-2)13(11)14(16)10-6-3-4-9-15-10/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNSWAXUEXNSSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431969 |

Source

|

| Record name | 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52856-16-3 |

Source

|

| Record name | 2-(2,6-DIMETHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.